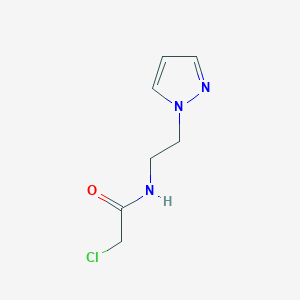
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indenamines and has been studied extensively for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell growth and proliferation. It has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and potential as a treatment for Alzheimer's disease. In vivo studies have shown that it has vasodilatory effects and potential as a treatment for hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine in lab experiments is its high yield synthesis method, making it a viable option for large-scale synthesis. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine. One direction is to further elucidate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, its potential as a drug delivery system for targeted therapy could also be explored.
Synthesis Methods
The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine involves the reaction of 2,3-dihydro-1H-inden-5-amine with 1H-imidazole-2-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of this reaction is high, making it a viable method for large-scale synthesis.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In cardiovascular diseases, it has been shown to have vasodilatory effects and potential as a treatment for hypertension.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-10-4-5-12(8-11(10)3-1)16-9-13-14-6-7-15-13/h4-8,16H,1-3,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKISTURBUVBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)


![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
